Aminochrome
CAS No.: 39984-17-3
Cat. No.: VC0559741
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39984-17-3 |
---|---|
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 2,3-dihydro-1H-indole-5,6-dione |
Standard InChI | InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 |
Standard InChI Key | XDEURYRPQDIBSL-UHFFFAOYSA-N |
SMILES | C1CNC2=CC(=O)C(=O)C=C21 |
Introduction
Molecular Structure and Stability
Aminochrome possesses a distinctive molecular structure that contributes to its unique chemical properties. As an ortho-quinone, it features a cyclohexadiene ring with two carbonyl groups in the ortho position, derived from the oxidation of the catechol structure of dopamine. This configuration gives aminochrome its characteristic reactivity pattern and stability profile. Among the various quinones formed during dopamine oxidation, aminochrome is recognized as the most stable o-quinone, which partially explains its significance in dopaminergic neurotoxicity studies .
The stability of aminochrome is pH-dependent, with research indicating that it remains more stable at slightly acidic pH values around 6.0, which helps prevent its rapid polymerization to neuromelanin. This property is particularly important in laboratory studies, where maintaining aminochrome in its unpolymerized form is crucial for examining its direct effects on cellular systems. At physiological pH (7.4), aminochrome shows a greater tendency toward further reactions, including polymerization and formation of adducts with various cellular proteins.
Redox Properties
Aminochrome exhibits significant redox activity, which is central to both its formation and its biological effects. Cyclic voltammetry studies have demonstrated the compound's electrochemical behavior, revealing important insights about its redox transitions. When examined at a boron-doped diamond electrode, aminochrome shows distinct oxidation and reduction peaks that correspond to the conversion between aminochrome and its related compounds in the dopamine oxidation pathway .
The electrochemical properties of aminochrome vary with experimental conditions such as scan rate and dopamine concentration. Peak separation (ΔEp) values increase with increasing scan rates, indicating an irreversible electrochemical process. This irreversibility aligns with aminochrome's biological behavior, where its effects on cellular systems often prove difficult to reverse. Table 1 provides detailed data on the redox behavior of aminochrome under various experimental conditions:
Table 1: Cyclic Voltammetric Data for Aminochrome Redox Behavior
Scan Rate (mV/s) | Dopamine Concentration (mM) | Peak Separation (ΔEp) (mV) | Oxidation Peak Current (μA) | Reduction Peak Current (μA) | Heterogeneous Reaction Rate Constant (cm/s) |
---|---|---|---|---|---|
1000 | 5 | 670 | 679 | -625 | 3.4×10⁻⁸ |
500 | 5 | 806 | 663 | -1851 | 1.1×10⁻⁹ |
100 | 5 | 646 | 723 | -847 | 1.2×10⁻⁸ |
50 | 5 | 646 | 679 | -622 | 8.5×10⁻⁹ |
25 | 5 | 572 | 638 | -466 | 2.6×10⁻⁸ |
10 | 5 | 486 | 643 | -300 | 9.2×10⁻⁸ |
This data illustrates that the electrochemical behavior of aminochrome is influenced by both scan rate and dopamine concentration, with significant variations in peak currents and separation values under different conditions . The heterogeneous reaction rate constants provide insight into the kinetics of electron transfer reactions at the electrode-solution interface, which are relatively slow for the aminochrome system.
-
Synthesis and Preparation Methods
Laboratory Synthesis Techniques
The laboratory synthesis of aminochrome typically involves the controlled oxidation of dopamine under specific conditions. One established method utilizes tyrosinase, an enzyme that catalyzes the oxidation of phenolic compounds, to convert dopamine to aminochrome. This enzymatic approach offers advantages in terms of specificity and control compared to chemical oxidation methods. The specific protocol involves incubating dopamine (typically at concentrations around 5 mM) with tyrosinase in a suitable buffer system .
A detailed synthesis protocol described in the literature involves the incubation of 5 mM dopamine with 10 ng of tyrosinase in 1 ml of 2-(N-morpholino) ethanesulfonic acid hemisodium salt (MES) buffer at 25 mM and pH 6.0. This reaction is typically allowed to proceed for approximately 10 minutes at room temperature. The pH of 6.0 is specifically chosen to prevent the rapid polymerization of aminochrome to neuromelanin, thereby maximizing the yield of the desired product .
Purification and Quantification
Following synthesis, aminochrome requires purification to remove unreacted starting materials and any side products. A common purification method involves column chromatography using CM-Sephadex C-50-120 resin. The reaction mixture is loaded onto a column (typically 3 × 0.4 cm) and eluted with 3 ml of 25 mM MES buffer at pH 6.0. This chromatographic separation allows for the isolation of relatively pure aminochrome for subsequent experimental use .
Quantification of aminochrome concentration is typically performed spectrophotometrically, utilizing its characteristic absorption properties. The concentration can be determined using the molar extinction coefficient of 3058 M⁻¹cm⁻¹, which allows for accurate determination of aminochrome concentration in solution. This quantification step is crucial for ensuring consistent dosing in experimental studies investigating the compound's biological effects .
The synthesis and purification methods for aminochrome require careful attention to reaction conditions, particularly pH and temperature, to obtain a stable product suitable for experimental studies. These methodological considerations highlight the challenges associated with working with reactive quinone compounds and underscore the importance of standardized protocols in aminochrome research.
-
Biochemical Mechanisms and Pathways
Formation in Dopamine Metabolism
Aminochrome formation represents a key step in the dopamine oxidation pathway that ultimately leads to neuromelanin production. This pathway consists of several sequential oxidation steps, beginning with dopamine and proceeding through dopamine o-quinone, aminochrome, 5,6-indolequinone, and finally to neuromelanin. The conversion of dopamine o-quinone to aminochrome occurs with a defined rate constant of 0.15 s⁻¹ under physiological pH conditions, indicating that this transformation proceeds at a significant rate in dopaminergic environments .
Enzymatic Protection Mechanisms
Several protective enzymatic systems exist within dopaminergic neurons to prevent the accumulation of potentially toxic aminochrome. Two key enzymes involved in this protection are DT-diaphorase (also known as NAD(P)H:quinone oxidoreductase 1 or NQO1) and glutathione S-transferase M2 (GSTM2). DT-diaphorase catalyzes the two-electron reduction of aminochrome to leukoaminochrome, effectively preventing aminochrome-induced neurotoxicity. Similarly, GSTM2 catalyzes the conjugation of aminochrome with glutathione, forming 4-S-glutathionyl-5,6-dihydroxyindoline, which also protects against aminochrome toxicity .
These enzymatic protection mechanisms represent important cellular defenses against aminochrome-induced damage. When these protective enzymes are inhibited or overwhelmed, aminochrome can accumulate and exert its neurotoxic effects on dopaminergic neurons. This understanding has led to the hypothesis that variations in the expression or activity of these protective enzymes might contribute to individual differences in susceptibility to Parkinson's disease and related disorders. The balance between aminochrome formation and its detoxification through these enzymatic pathways may therefore represent a critical factor in dopaminergic neuron health and survival.
-
Neurotoxic Effects and Mechanisms
Mitochondrial Dysfunction
Aminochrome induces profound and irreversible mitochondrial dysfunction, which appears to be a central mechanism underlying its neurotoxicity. Specifically, aminochrome inhibits complex I of the mitochondrial respiratory chain, leading to significant decreases in ATP production in affected cells. This effect has been demonstrated in various cell lines and experimental models, establishing mitochondrial impairment as a consistent feature of aminochrome toxicity . The reduction in ATP availability has far-reaching consequences for neuronal function, as energy-dependent processes such as neurotransmitter synthesis, vesicular packaging, axonal transport, and synaptic release are all compromised.
In rat brain studies, aminochrome-induced mitochondrial dysfunction manifested as a significant decrease in ATP levels, which correlated with reduced dopamine release and diminished numbers of synaptic vesicles at the synaptic cleft. Both the axonal transport of neurotransmitter vesicles to terminals and the process of dopamine release are ATP-dependent processes, explaining how mitochondrial impairment directly translates to deficits in dopaminergic neurotransmission . Further evidence of mitochondrial damage comes from studies showing that unilateral injection of aminochrome into rat striatum leads to a significant increase in damaged mitochondria, alongside decreases in both basal and maximal mitochondrial respiration .
Autophagy and Lysosomal Dysfunction
A particularly concerning aspect of aminochrome toxicity is its ability to simultaneously disrupt both mitochondrial function and the cellular mechanisms responsible for removing damaged mitochondria. Aminochrome induces dysfunction of the lysosomal protein degradation system, preventing the normal process of mitophagy (the selective degradation of damaged mitochondria by autophagy) . This dual attack effectively creates a situation where mitochondria are damaged by aminochrome and then cannot be properly cleared from the cell, resulting in persistent mitochondrial dysfunction.
Research has demonstrated that aminochrome prevents the fusion between autophagy vacuoles and lysosomes, while also increasing lysosomal pH, thereby compromising lysosomal function . This disruption of the autophagy-lysosomal pathway has significant implications for cellular homeostasis, as it represents a major mechanism for protein quality control and organelle turnover. The irreversible nature of aminochrome-induced mitochondrial dysfunction can be attributed to this simultaneous disruption of both mitochondrial function and the mitophagy process designed to mitigate such damage.
Effects on Dopaminergic Neuron Function
Experimental studies using unilateral injection of aminochrome into rat striatum have revealed several functional consequences for dopaminergic neurons. These include contralateral rotation behavior when animals are stimulated with apomorphine, significant reduction of dopamine release, significant increase in GABA release, decrease in the number of monoaminergic presynaptic vesicles, and increase of dopamine concentration inside monoaminergic vesicles . Notably, these functional deficits occurred in the absence of significant loss of tyrosine hydroxylase-positive neuronal elements in both the substantia nigra and striatum, suggesting that aminochrome initially induces neuronal dysfunction rather than immediate cell death .
The contralateral rotational behavior observed in aminochrome-treated rats can be explained by the compound's effect on ATP levels, which impairs both the anterograde transport of synaptic vesicles and dopamine release. This creates a functional imbalance in dopaminergic signaling between the two hemispheres, resulting in the characteristic rotational behavior when animals are challenged with dopaminergic agonists like apomorphine . These findings suggest that aminochrome could be implemented as a new model neurotoxin to study Parkinson's disease, particularly for investigating the early functional deficits that precede overt neurodegeneration.
-
Role in Parkinson's Disease Pathophysiology
Evidence Linking Aminochrome to Parkinson's Disease
The connection between aminochrome and Parkinson's disease is supported by several lines of evidence. Parkinson's disease is characterized by the selective loss of dopaminergic neurons containing neuromelanin in the substantia nigra pars compacta, and aminochrome represents a key intermediate in the pathway leading to neuromelanin formation. The susceptibility of neuromelanin-containing neurons to degeneration in Parkinson's disease correlates with neuromelanin content, with the substantia nigra (which has approximately 10 times higher neuromelanin levels than the ventral tegmental area) showing greater vulnerability .
Aminochrome induces several cellular changes that mirror pathological features observed in Parkinson's disease. These include mitochondrial dysfunction, which has long been implicated in Parkinson's disease pathogenesis, as well as disruption of protein degradation systems (both lysosomal and proteasomal), which aligns with the protein aggregation characteristic of the disease . Additionally, aminochrome promotes the aggregation of alpha-synuclein into neurotoxic oligomers, a process central to Parkinson's disease pathology, and induces neuroinflammation, another feature commonly observed in neurodegenerative conditions .
Aminochrome as a Model Neurotoxin
Aminochrome has emerged as a valuable model neurotoxin for studying Parkinson's disease and related neurodegenerative disorders. Unlike some other neurotoxins used in Parkinson's disease research, aminochrome is an endogenous compound naturally formed during dopamine metabolism, making it particularly relevant to understanding disease processes that might occur in the human brain. The compound's ability to induce specific functional deficits in dopaminergic neurons without causing immediate cell death makes it especially useful for studying the early stages of neurodegeneration .
Experimental paradigms using aminochrome have provided insights into the sequence of events that might lead to dopaminergic neuron dysfunction and eventual degeneration. The unilateral injection model, where aminochrome is administered to one side of the rat striatum, allows for within-subject comparison and behavioral assessment through rotational tests. This approach has revealed that ATP depletion, impaired dopamine release, and alterations in synaptic vesicle dynamics precede overt neuronal loss, suggesting potential targets for early therapeutic intervention .
Future Research Directions
Several promising avenues exist for future aminochrome research. One important direction involves further elucidation of the mechanisms by which aminochrome affects mitochondrial function, particularly its interactions with specific components of the respiratory chain and mitochondrial DNA. Additionally, more detailed investigation of the relationship between aminochrome and alpha-synuclein aggregation could provide insights into the formation of Lewy bodies, a hallmark pathological feature of Parkinson's disease.
The potential role of aminochrome in sporadic versus familial forms of Parkinson's disease also merits further exploration. Given that most Parkinson's disease cases are sporadic and presumably involve a complex interplay of genetic susceptibility and environmental factors, understanding how aminochrome interacts with various genetic risk factors could help elucidate disease mechanisms. Furthermore, the development of sensitive biomarkers for aminochrome or its effects could potentially aid in early detection of Parkinson's disease or monitoring of disease progression.
Aminochrome represents a fascinating and significant molecule at the intersection of normal dopamine metabolism and pathological processes relevant to neurodegenerative disease. As an endogenous neurotoxin formed during dopamine oxidation, aminochrome exhibits unique chemical properties and induces specific cellular effects that contribute to our understanding of dopaminergic neuron vulnerability and dysfunction. The compound's ability to simultaneously disrupt mitochondrial function and autophagy-lysosomal pathways creates a particularly toxic scenario that may be relevant to Parkinson's disease pathogenesis .
The experimental use of aminochrome as a model neurotoxin has provided valuable insights into the early functional changes that occur in dopaminergic neurons before cell death. The observation that aminochrome induces ATP depletion, impaired dopamine release, and alterations in synaptic vesicle dynamics without immediate loss of tyrosine hydroxylase-positive neuronal elements suggests that neuronal dysfunction precedes degeneration . This understanding could potentially inform therapeutic strategies aimed at preserving neuronal function in the early stages of Parkinson's disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume